molecular formula C9H10N2O4 B136336 Methyl 6-acetamido-3-hydroxypicolinate CAS No. 152824-40-3

Methyl 6-acetamido-3-hydroxypicolinate

Cat. No. B136336
M. Wt: 210.19 g/mol
InChI Key: CAQBEYZFNGYKQH-UHFFFAOYSA-N
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Patent
US05403816

Procedure details

1.57 g (4.7 mmol) of the obtained methyl 6-acetylamino-3-benzyloxypicolinate and 0.2 g of 10% palladium carbon were added to 100 ml of methanol, and the mixture was hydrogenated under atmospheric pressure. After completion of the reaction, the reaction mixture was filtered and concentrated to obtain crystals, which were washed with diisopropyl ether to obtain methyl 6-acetylamino-3-hydroxypicolinate.
Name
methyl 6-acetylamino-3-benzyloxypicolinate
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[C:8]([O:15]CC2C=CC=CC=2)=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>[C].[Pd].CO>[C:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[C:8]([OH:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 6-acetylamino-3-benzyloxypicolinate
Quantity
1.57 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=N1)C(=O)OC)OCC1=CC=CC=C1
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crystals, which
WASH
Type
WASH
Details
were washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C(=N1)C(=O)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.